molecular formula C13H15FN2O3 B2628350 1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid CAS No. 923226-69-1

1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid

Cat. No.: B2628350
CAS No.: 923226-69-1
M. Wt: 266.272
InChI Key: KPDQYWXXBXYFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid” is a chemical compound used for proteomics research . It has a molecular formula of C13H15FN2O3 and a molecular weight of 266.27 .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a carbonyl group (C=O), an amino group (NH2) attached to a 2-fluorophenyl group, and a carboxylic acid group (COOH) .

Scientific Research Applications

Cancer Research

A key area of application for compounds similar to 1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid is in the development of cancer treatments. Specifically, derivatives of this compound have been explored for their potential to inhibit Aurora kinases, which are enzymes that play a crucial role in cell division. By inhibiting these enzymes, these compounds could be effective in treating cancer by preventing the proliferation of cancer cells. For instance, an Aurora kinase inhibitor has been described, highlighting its potential utility in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Metabolic Studies

Compounds with a structure similar to this compound have been utilized in metabolic studies. For example, a novel neuroleptic agent was labeled with carbon-14 at the carbonyl position for use in metabolic studies, demonstrating the utility of fluorinated compounds in understanding the metabolic pathways of neuroleptic drugs (I. Nakatsuka et al., 1979).

Synthesis of Biologically Active Compounds

The synthesis of biologically interesting polysubstituted piperidines, starting from Baylis–Hillman adducts and involving a domino process that provides δ-amino acid derivatives with full stereochemical control, is another application. These synthesized piperidines, where the aryl groups could be attached sequentially, may have significant biological activities (Mateo M Salgado et al., 2019).

Antibacterial Agents

Research into the development of antibacterial agents also makes use of compounds structurally related to this compound. Specifically, pyridonecarboxylic acids and their analogues, which include modifications of the piperidine moiety, have been explored for their potent antibacterial activity. These efforts have led to the synthesis of compounds more active than existing antibacterial drugs, indicating their potential for treating bacterial infections (H. Egawa et al., 1984).

Properties

IUPAC Name

1-[(2-fluorophenyl)carbamoyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-5-1-2-6-11(10)15-13(19)16-7-3-4-9(8-16)12(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDQYWXXBXYFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.